An In-depth Technical Guide to DL-Leucylglycylglycine for Research and Drug Development Professionals
An In-depth Technical Guide to DL-Leucylglycylglycine for Research and Drug Development Professionals
Introduction: Understanding the Core Utility of a Simple Tripeptide
In the landscape of biochemical research and pharmaceutical development, the utility of a molecule is often dictated by its structural simplicity and functional predictability. DL-Leucylglycylglycine, a tripeptide composed of leucine and two glycine residues, represents such a molecule. As a racemic mixture of its D- and L-leucine enantiomers, it offers a unique profile for studying enzymatic processes, transport mechanisms, and as a fundamental component in defined biological media. This guide provides an in-depth technical overview of its molecular characteristics, synthesis principles, and practical applications, grounded in the causality behind experimental design for researchers, scientists, and drug development professionals.
Section 1: Core Molecular Profile
A precise understanding of a molecule's fundamental properties is the bedrock of its application. DL-Leucylglycylglycine is identified by a specific set of chemical and physical descriptors that dictate its behavior in experimental systems.
The molecular structure consists of a leucine residue linked to a diglycine backbone. This combination of a hydrophobic, branched-chain amino acid (leucine) with the simplest amino acid (glycine) creates a molecule with distinct properties.
Caption: 2D Chemical Structure of Leucylglycylglycine.
| Identifier | Value | Source(s) |
| Molecular Formula | C₁₀H₁₉N₃O₄ | [1][2][3][4] |
| Molecular Weight | 245.28 g/mol | [1][2][3][4] |
| CAS Number | 4337-37-5 | [1][2][3][4] |
| IUPAC Name | 2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid | [2] |
| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N | [2] |
Section 2: Physicochemical Properties and Their Implications
The experimental utility of DL-Leucylglycylglycine is directly linked to its physicochemical properties. These values are critical for protocol design, from preparing stock solutions to predicting interactions in complex biological matrices.
| Property | Value | Significance in Application | Source(s) |
| Appearance | White to off-white crystalline powder | Indicates purity. Any deviation may suggest contamination or degradation. | [1][4] |
| Melting Point | >240 °C | High melting point is characteristic of zwitterionic peptides, indicating strong intermolecular forces and thermal stability under typical lab conditions. | [4] |
| Solubility | Soluble in water (245 g/L at 25 °C) | High aqueous solubility is crucial for preparing concentrated stock solutions for cell culture or enzyme assays without organic solvents. | [1] |
| pKa | ~3.30 (Predicted) | Relates to the carboxylic acid group. Helps predict the molecule's net charge at different pH values, which is critical for designing buffer systems and predicting interactions with charged surfaces or proteins. | [1][4] |
| Storage Temperature | -20 °C | Recommended for long-term storage to prevent slow hydrolysis or degradation, ensuring the integrity of the peptide over time. | [1][4] |
Section 3: Synthesis Principles and the Significance of Stereochemistry
DL-Leucylglycylglycine is synthesized through standard peptide chemistry. The process involves the sequential coupling of amino acids, which must be transiently protected to ensure the correct sequence and prevent unwanted side reactions.
Expertise & Experience: The choice of a synthesis strategy hinges on the desired final product. For a racemic DL- mixture, synthesis can begin with DL-Leucine. If a pure stereoisomer (L- or D-Leucylglycylglycine) is required, the synthesis must start with the corresponding pure L- or D-Leucine. This initial choice is a critical control point that dictates the biological activity of the final product.
Caption: Conceptual workflow for solid-phase synthesis of DL-Leucylglycylglycine.
The Importance of the DL-Racemic Mixture: Biological systems are chiral. Enzymes and receptors often exhibit high stereospecificity.
-
L-Leucylglycylglycine: This is the naturally recognized isomer. It can be metabolized by peptidases and interact with receptors or transporters designed for L-amino acid-containing peptides.[2]
-
D-Leucylglycylglycine: The D-isomer is resistant to degradation by most common proteases.[5] This property makes D-peptides valuable as more stable therapeutic candidates or as negative controls in enzyme assays.[6][7]
-
DL-Leucylglycylglycine: The 50/50 mixture serves as an excellent tool for comparative studies. For example, when used as an enzyme substrate, only 50% of the material (the L-isomer) may be hydrolyzed. This allows for built-in validation; if the reaction goes to ~50% completion and stops, it strongly suggests the enzyme is stereospecific.
Section 4: Field-Proven Applications for Research and Drug Development
While a simple molecule, DL-Leucylglycylglycine and its constituent isomers are valuable tools in several research domains. Tripeptides, in general, are appealing for drug discovery due to their cost-effectiveness and potential for oral administration.[8][9]
Enzyme Substrate and Specificity Profiling
The primary application of such peptides is in enzymology. Peptidases, which are hydrolase enzymes, cleave peptide bonds.[10]
-
Causality: To characterize a newly discovered peptidase, researchers need a range of simple substrates to map its specificity. Leucylglycylglycine can be used to test for exopeptidase activity (specifically, aminopeptidases that cleave the N-terminal residue). For example, cytosolic leucyl aminopeptidase is a known enzyme that hydrolyzes such peptides and plays a role in glutathione metabolism.[1]
-
Application Insight: By monitoring the hydrolysis of L-Leucylglycylglycine (e.g., via HPLC or by detecting the appearance of free leucine or glycine), one can determine the kinetic parameters of an enzyme. Using the DL- mixture can provide immediate insight into the enzyme's stereoselectivity.
Transport Protein Assays
The uptake of small peptides is a critical biological process, mediated by transporters like the PEPT family (SLC15A1).[11]
-
Causality: To screen for inhibitors or substrates of a peptide transporter, a stable, easily detectable probe substrate is required. While heavily modified dipeptides like Glycyl-Sarcosine are often used due to their high stability,[11] simpler peptides like Leucylglycylglycine can serve as competitive inhibitors.
-
Application Insight: In a transport assay measuring the uptake of a radiolabeled or fluorescent peptide, DL-Leucylglycylglycine can be added to the system. A reduction in the uptake of the probe would indicate that DL-Leucylglycylglycine is competing for the transporter's binding site, thus identifying it as a potential substrate or competitive inhibitor.[11]
Cell Culture Media Supplementation
Defined, serum-free media are essential for reproducible cell culture in biopharmaceutical production.
-
Causality: Cells require amino acids as building blocks.[2] Some amino acids, like glutamine, are unstable in liquid media. Supplying amino acids in the form of stable di- or tripeptides can improve media stability and nutrient availability.[2]
-
Application Insight: DL-Leucylglycylglycine can serve as a stable, soluble source of both leucine and glycine for cultured cells. Peptides are often taken up by cells more efficiently than free amino acids.[1] This is particularly valuable in high-density cultures where nutrient depletion can be a limiting factor.
Section 5: Self-Validating Experimental Protocols
Trustworthiness: A protocol is trustworthy only when it includes inherent checks and explains the rationale for each step. The following protocols are designed as self-validating systems.
Protocol 1: Preparation and Validation of a 100 mM Aqueous Stock Solution
This protocol ensures the preparation of an accurate and stable stock solution, a critical first step for any experiment.
-
Pre-Calculation & Weighing:
-
Rationale: Accurate weighing is fundamental. Using an analytical balance is mandatory.
-
Action: Calculate the required mass for your target volume. For 10 mL of a 100 mM solution: 0.01 L * 0.1 mol/L * 245.28 g/mol = 0.2453 g.
-
Action: Weigh out 245.3 mg of DL-Leucylglycylglycine powder.
-
-
Solubilization:
-
Rationale: The peptide is highly water-soluble. Using high-purity (e.g., Milli-Q) water prevents contamination.
-
Action: Add the powder to a 15 mL conical tube. Add ~8 mL of Milli-Q water. Vortex until fully dissolved. The solution should be clear and colorless.
-
Self-Validation: If the solution is hazy or colored, the starting material may be impure.
-
-
pH Adjustment & Final Volume:
-
Rationale: The pH of the final solution can affect experimental outcomes. Adjusting to a physiological pH (~7.4) is standard for most biological assays.
-
Action: Check the pH of the solution. It will likely be slightly acidic. Adjust to pH 7.4 using dilute NaOH.
-
Action: Transfer the solution to a 10 mL volumetric flask. Carefully bring the volume to the 10.0 mL mark with Milli-Q water. Invert several times to mix thoroughly.
-
-
Sterilization and Storage:
-
Rationale: For use in cell culture or sterile enzyme assays, the solution must be sterilized. Filtration is preferred over autoclaving for peptides to prevent hydrolysis.
-
Action: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Action: Aliquot into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade peptides over time. Store at -20 °C.
-
Protocol 2: Purity Verification by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a method to confirm the purity of the starting material or the prepared stock solution.
-
System Preparation:
-
Rationale: A C18 column is a standard choice for separating small, moderately polar peptides. The mobile phase gradient separates compounds based on their hydrophobicity.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Column: C18, ~4.6 x 150 mm, 5 µm particle size.
-
Detector: UV detector set to 214 nm (the wavelength at which the peptide bond absorbs).
-
-
Sample Preparation:
-
Action: Dilute the 100 mM stock solution to ~1 mM in Mobile Phase A.
-
-
Chromatographic Run:
-
Rationale: A gradient from low to high organic solvent (Acetonitrile) will elute compounds from the column. The DL- enantiomers will likely co-elute on a standard C18 column, appearing as a single peak.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 5% B and equilibrate.
-
-
Injection Volume: 10 µL.
-
-
Data Analysis & Validation:
-
Self-Validation: A pure sample should yield a single, sharp, symmetrical peak. The presence of multiple peaks indicates impurities or degradation products (e.g., free leucine or glycine).
-
Action: Integrate the peak area. For a high-quality standard, the main peak should represent >98% of the total integrated area.
-
Conclusion
DL-Leucylglycylglycine, despite its simple structure, is a versatile and valuable tool for researchers. Its utility is rooted in its well-defined molecular and physicochemical properties. As a racemic mixture, it provides an intrinsic control for studying stereospecific biological processes. Whether used as a substrate to probe enzyme kinetics, a competitive inhibitor in transport studies, or a stable nutrient source in cell culture, a thorough understanding of its properties is paramount for designing robust, logical, and self-validating experiments. This guide serves as a foundational resource to empower scientists in leveraging this fundamental tripeptide to its full potential.
References
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Santos, S., Torcato, I., & Castanho, M. A. R. B. (2012). Biomedical Applications of Dipeptides and Tripeptides. Biopolymers, 98(4), 288-93. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96806, DL-Leucylglycylglycine. PubChem. Available from: [Link]
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ResearchGate. (2012). Biomedical applications of dipeptides and tripeptides | Request PDF. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70910, Leu-Gly-Gly. PubChem. Available from: [Link]
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Chemdad. (n.d.). DL-LEUCYL-GLYCYL-GLYCINE. Available from: [Link]
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Fleisher, G. A., Butt, H. R., & Huizenga, K. A. (1957). Enzymatic hydrolysis of L-leucylglycine in serum in hepatic disease. Proc Staff Meet Mayo Clin, 32(16), 410-24. Available from: [Link]
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TheMedTutor. (2023). What are Hydrolase Enzymes? | MCAT Biochemistry. YouTube. Available from: [Link]
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Kirsch, M., et al. (2021). Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. MDPI. Available from: [Link]
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Zafra, F., et al. (1995). Cloning and expression of a glycine transporter reveal colocalization with NMDA receptors. PubMed. Available from: [Link]
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López-Corcuera, B., et al. (1998). Membrane glycine transport proteins. PubMed. Available from: [Link]
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Van der Walle, C. F., et al. (2015). Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. ResearchGate. Available from: [Link]
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Anderson, D. C., & Snider, B. B. (1980). L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. PubMed. Available from: [Link]
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O'Donoghue, A. J., et al. (2012). Global Identification of Peptidase Specificity by Multiplex Substrate Profiling. PMC. Available from: [Link]
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Kaur, H., et al. (2022). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. PubMed Central. Available from: [Link]
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